
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and methylhydrazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential as an anticancer or antiviral agent due to its structural similarity to known bioactive pyrimidines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nucleic acids, proteins, and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyridine
- 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrazine
- 4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylquinazoline
Uniqueness
4-(Methoxymethyl)-6-(1-methylhydrazinyl)-2-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl and methylhydrazinyl groups provide unique sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
922726-19-0 |
|---|---|
Formule moléculaire |
C13H16N4O |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-[6-(methoxymethyl)-2-phenylpyrimidin-4-yl]-1-methylhydrazine |
InChI |
InChI=1S/C13H16N4O/c1-17(14)12-8-11(9-18-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9,14H2,1-2H3 |
Clé InChI |
AQAFFIKISIAMDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC(=NC(=C1)COC)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
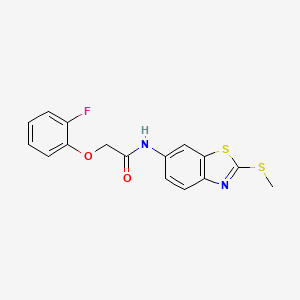
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
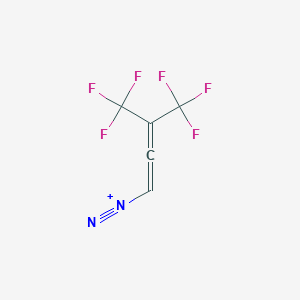
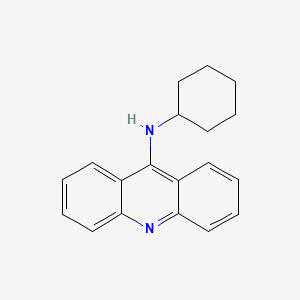
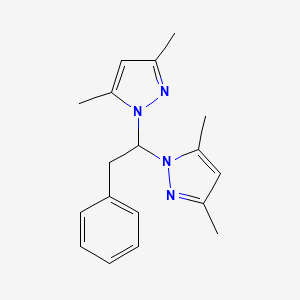
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
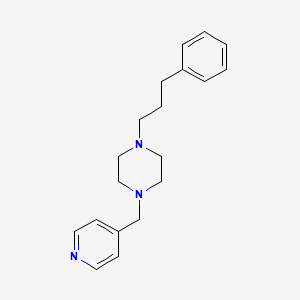
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
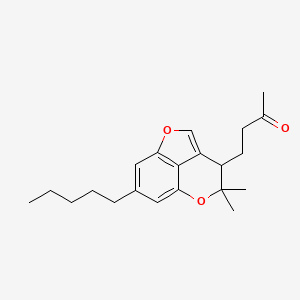

![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)
